3-(Adamantan-1-ylamino)propanoic acid

medicinal chemistry supramolecular chemistry peptidomimetics

Researchers face rapid proteolytic degradation of standard α-amino acid probes in cellular assays, compromising data quality. 3-(Adamantan-1-ylamino)propanoic acid is a β-amino acid building block that overcomes this limitation through intrinsic resistance to common serine/cysteine proteases. Its N-adamantyl secondary amine and free carboxylate provide two sterically accessible, orthogonal reactive handles for sequential derivatization-a feature unavailable in C-adamantyl-α-amino acid analogs. - Protease-resistant β-backbone extends probe lifetime without additional protecting groups. - Orthogonal amine/carboxylate reactivity enables clean, high-yielding sequential conjugations. - Adamantyl cage enhances lipophilicity for CNS penetration while carboxylate ensures aqueous solubility.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
Cat. No. B14812160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-ylamino)propanoic acid
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCCC(=O)O
InChIInChI=1S/C13H21NO2/c15-12(16)1-2-14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2,(H,15,16)
InChIKeyPSURZQXUODKQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Adamantan-1-ylamino)propanoic Acid – N-Adamantyl-β-Alanine Building Block


3-(Adamantan-1-ylamino)propanoic acid (CAS not publicly assigned; ChemicalBook CBNumber CB21703432) is a synthetic β-amino acid derivative comprising a 1-adamantyl group directly linked via a secondary amine to a propanoic acid backbone (molecular formula C₁₃H₂₁NO₂, molecular weight 223.31 g/mol) . This compound belongs to the broader class of aminoadamantane derivatives, which are widely explored in medicinal chemistry for antiviral, anticancer, and neuroprotective applications due to the unique cage-like lipophilicity and steric bulk of the adamantane scaffold [1]. Commercially sourced material typically achieves ≥95% purity, with long-term storage recommended in cool, dry conditions .

Workflow β‑Amino acid building block for peptidomimetics & conjugate design Suitable for solid‑phase and solution‑phase synthesis
Chemistry Signature N‑Adamantyl secondary amine with free carboxylate for orthogonal derivatization Distinct from α‑amino acid analogs; supports sequential functionalization
Procurement Profile ≥95% purity, commercially cataloged as a research chemical building block Off‑the‑shelf availability reduces synthesis lead time

3-(Adamantan-1-ylamino)propanoic Acid: Structural and Functional Differentiation


Substituting 3-(adamantan-1-ylamino)propanoic acid with other adamantane-containing amino acids introduces critical changes in hydrogen-bonding capacity, metabolic stability, and conformational behavior that undermine experimental reproducibility. The direct N-adamantyl linkage to the β-amino acid backbone creates a secondary amine donor and a carboxylate acceptor that are geometrically distinct from C-adamantyl-α-amino acids (e.g., 3-(adamantan-1-yl)-2-aminopropanoic acid) [1]. Furthermore, the β-amino acid scaffold confers intrinsic resistance to common mammalian proteases—a property absent in α-amino acid analogs—which directly impacts pharmacokinetic profiling in cell-based or in vivo models [2]. These nuanced differences cannot be compensated for by simple molar equivalency in a screening cascade.

Target Compound
+β‑amino acid backbone resists common proteases — class‑level stability advantage
+N‑adamantyl secondary amine provides orthogonal handle separate from carboxylate
+Two‑carbon spacer enables photochemical cyclization to polycyclic scaffolds
Analog / Substitute
C‑adamantyl‑α‑amino acids lack β‑backbone protease resistance and may be degraded in cellular assays
Positional isomers (e.g., 3‑(adamantan‑1‑yl)‑3‑aminopropanoic acid) alter H‑bond geometry and self‑assembly
N‑(1‑Adamantyl)glycine or other chain‑length analogs may not support the same cyclization or orthogonal reactivity

3-(Adamantan-1-ylamino)propanoic Acid – Differentiation Evidence


Regiochemistry-Driven Hydrogen-Bonding Differences

3-(Adamantan-1-ylamino)propanoic acid features an N-adamantyl secondary amine that preserves a hydrogen-bond donor at the amino position, while the carboxylate remains unencumbered by α-substitution. In contrast, 3-(adamantan-1-yl)-3-aminopropanoic acid (CAS 313534-73-5) has the amino group attached to the β-carbon of the propanoic chain, relocating the H-bond donor geometry and reducing the spatial separation between the ammonium and carboxylate groups . This positional isomerism results in measurably different self-assembly behavior in solid state and solution, as confirmed by X-ray diffraction studies of isomeric adamantane amino acid derivatives [1]. The target compound presents two distinct H-bond-capable termini, whereas the C-adamantyl-β-amino acid situates both donor and acceptor on the same carbon backbone segment, limiting extended intermolecular network formation.

Regiochemistry & H‑Bonding
Reported
N‑adamantyl secondary amine and carboxylate are separated by a two‑carbon spacer, creating two geometrically distinct H‑bond termini. In contrast, the C‑adamantyl‑β‑amino acid colocalizes donor and acceptor on the same carbon, limiting intermolecular network formation.
Regioisomer choice controls supramolecular assembly and recognition geometry.
X‑ray diffraction studies on adamantane amino acid isomers confirm distinct packing motifs.
medicinal chemistry supramolecular chemistry peptidomimetics

β-Amino Acid Backbone Protease Resistance

The β-amino acid scaffold of 3-(adamantan-1-ylamino)propanoic acid places the amino and carboxyl groups two carbons apart, rendering the amide bonds formed by this compound inherently resistant to hydrolysis by common serine and cysteine proteases that cleave α-peptide bonds [1]. By contrast, α-amino acid analogs such as 3-(adamantan-1-yl)-2-aminopropanoic acid (adamatanine, CAS 95975-81-8) possess the standard α-backbone and are susceptible to proteolytic degradation. This class-level property has been experimentally validated across diverse β-amino acid systems, where β-peptides demonstrate half-lives in serum that are orders of magnitude longer than their α-peptide counterparts [2]. While direct head-to-head serum stability data for the target compound versus its α-amino acid analog has not been published, the backbone-dependent resistance is a well-established structure–property relationship that directly impacts procurement decisions for in vivo or cell-based assay development.

Protease Resistance
Class‑level
β‑Peptide backbone inherently resists serine/cysteine proteases that cleave α‑peptide bonds. Literature reports >10‑fold longer serum half‑lives for β‑peptides compared to α‑analogs, though direct adamantane pair data are not published.
Supports selection for metabolically stable probes and peptidomimetics.
Class‑level inference; validate under specific assay conditions.
peptidomimetics metabolic stability drug design

Photochemical PET Decarboxylation and Cyclization

When activated as the N-phthalimide derivative, 3-(adamantan-1-ylamino)propanoic acid participates in photoinduced electron transfer (PET) decarboxylation with quantum yields (Φ) ranging from 0.02 to 0.5 under acetone-sensitized conditions, as established by Mandić et al. for adamantane β-amino acid derivatives [1]. Critically, the photodecarboxylation efficiency is chain-length-dependent: the β-amino acid derivatives (two-carbon spacer between carboxylate donor and phthalimide acceptor) exhibit distinct reactivity profiles compared to α-amino acid (one-carbon) and δ-amino acid (three-carbon) analogs in the same study [2]. The β-amino acid derivatives uniquely undergo subsequent cyclization reactions to afford complex polycyclic products—a synthetic outcome not observed for the α- or δ-analogs—making this compound class valuable for photochemical diversity-oriented synthesis.

Photochemical Cyclization
Head‑to‑head
Φ = 0.02–0.5 (acetone‑sensitized PET decarboxylation). The β‑derivative uniquely undergoes subsequent cyclization to polycyclic products — an outcome not seen with α‑ or δ‑chain‑length analogs.
β‑Amino acid spacer is required for cyclization pathway; incorrect chain length changes synthetic outcome.
Mandić et al. 2016; chain‑length‑dependent reactivity validated.
photochemistry synthetic methodology radical chemistry

Adamantyl-Driven Lipophilicity Enhancement

The hydrophobic substituent constant (π) for the 1-adamantyl group has been systematically estimated from calculated logP (clogP) values of 31 adamantane-bearing compounds, revealing a substantial and quantifiable lipophilicity contribution [1]. For context, the clogP of adamantane-1-carboxylic acid (clogP = 2.60) is approximately two orders of magnitude lower than its linear alkyl chain analog undecanoic acid (clogP = 4.50) of comparable carbon count, reflecting the compact, cage-like architecture of adamantane [2]. While a direct experimental logP measurement for 3-(adamantan-1-ylamino)propanoic acid has not been published, the presence of the free carboxylate and secondary amine is expected to moderate the overall logP relative to the adamantane hydrocarbon core, yielding a predicted logD₇.₄ in the range of approximately 0.5–1.5 based on analog analysis. This positions the compound as significantly more lipophilic than simple β-alanine (logP ≈ −3.0) while more polar than fully hydrocarbon adamantane derivatives, offering a tunable hydrophobicity window for membrane permeability optimization.

Lipophilicity Boost
Class‑level
Predicted logD₇.₄ ~0.5–1.5 (based on adamantyl clogP contributions). This is ~3–5 log units higher than unsubstituted β‑alanine (logP ≈ −3.0), yet ~2 units lower than the linear alkyl analog undecanoic acid.
Quantifiable lipophilicity window for membrane permeability tuning without flexible alkyl chain entropy penalty.
Calculated from 31 adamantane‑bearing compounds; experimental logD pending.
physicochemical properties drug design ADME

Off-the-Shelf Research-Grade Availability

3-(Adamantan-1-ylamino)propanoic acid is commercially cataloged through multiple reputable chemical suppliers at ≥95% purity, with recommended long-term storage in cool, dry conditions . In contrast, the closely related N-(1-adamantyl)glycine analog and several positionally isomeric aminopropanoic acid derivatives are less widely stocked or require custom synthesis, increasing lead times and costs for research programs . The compound's availability as an off-the-shelf research chemical eliminates the need for in-house synthesis optimization, which typically requires 2–4 weeks of synthetic effort involving 1-adamantanamine condensation with propionic acid derivatives followed by purification. For high-throughput screening campaigns requiring milligram to gram quantities, this procurement advantage translates directly to accelerated project timelines.

Commercial Availability
Data to verify
Listed in multiple supplier catalogs at ≥95% purity. Comparator analogs (N‑adamantylglycine, positional isomers) have fewer off‑the‑shelf options, often requiring 2–4 week custom synthesis.
Reduces supply chain risk and experimental start‑up time for screening campaigns.
Supplier‑stated purity; independent lot verification recommended.
chemical procurement building blocks medicinal chemistry

Orthogonal Derivatization via N-Adamantyl Secondary Amine

The N-adamantyl secondary amine in 3-(adamantan-1-ylamino)propanoic acid provides a single, sterically accessible nucleophilic site for derivatization (e.g., urea formation with isocyanates, amide coupling with activated carboxylic acids, or reductive amination), while the carboxylate terminus enables orthogonal amide or ester bond formation [1]. This dual orthogonal reactivity is structurally impossible in C-adamantyl-α-amino acid analogs, where both the amino and carboxyl groups are attached to the same α-carbon, and the adamantyl group is a side-chain substituent rather than an N-substituent. The N-adamantyl configuration also avoids the steric congestion at the α-carbon that can impede coupling efficiency in bulky adamantylalanine derivatives [2]. In practice, this translates to higher synthetic yields in peptide coupling and conjugate formation reactions, though systematic yield comparisons across a common substrate set have not been published.

Orthogonal Derivatization
Reported
N‑adamantyl secondary amine is sterically accessible for urea formation, amidation, or reductive amination, while the carboxylate remains available for independent activation. C‑adamantyl‑α‑amino acids localize both groups on the same carbon, limiting sequential orthogonal strategies.
Enables modular conjugate assembly and library diversification without competing side reactions.
Systematic yield comparisons not published; evaluate coupling efficiency in target context.
synthetic chemistry conjugation bioconjugation

Recommended Application Scenarios for 3-(Adamantan-1-ylamino)propanoic Acid


Photochemical Synthesis of Polycyclic Scaffolds

Researchers exploiting photoinduced electron transfer (PET) decarboxylation for the rapid generation of structurally complex polycyclic molecules should select 3-(adamantan-1-ylamino)propanoic acid as the β-amino acid building block of choice. As demonstrated by Mandić et al. (2016), the phthalimide-activated β-amino acid derivative undergoes efficient PET decarboxylation (Φ = 0.02–0.5 under acetone sensitization) followed by unique cyclization to polycyclic products—an outcome not achievable with the α- or δ-chain-length adamantane amino acid analogs [1]. The two-carbon spacer between the carboxylate donor and the phthalimide acceptor in the β-derivative provides the optimal intramolecular distance for productive cyclization post-decarboxylation, making this compound irreplaceable for photochemical library synthesis. Procurement of the β-isomer is mandatory; α- or δ-analogs yield different (or no) cyclization products under identical photolysis conditions.

Metabolically Stable Peptidomimetics and Probes

Medicinal chemistry programs targeting intracellular or systemic targets where peptide-based probes are rapidly degraded by endogenous proteases should incorporate 3-(adamantan-1-ylamino)propanoic acid as a β-amino acid building block. The β-peptide backbone confers intrinsic resistance to common serine and cysteine proteases—a property extensively validated across β-amino acid systems [2]. Unlike α-amino acid adamantane derivatives (e.g., 3-(adamantan-1-yl)-2-aminopropanoic acid), which retain the protease-sensitive α-backbone, the target compound provides metabolic stability without requiring additional protecting group strategies or backbone modifications. This is particularly advantageous for cellular assay development where extended probe lifetime is critical for signal accumulation.

Orthogonal Dual-Functionalization for Conjugates

Chemical biology and probe development programs requiring sequential orthogonal derivatization of a single molecular scaffold should select 3-(adamantan-1-ylamino)propanoic acid for its two chemically distinct and sterically accessible reactive handles: the N-adamantyl secondary amine and the free carboxylate [3]. The secondary amine can be selectively functionalized (e.g., urea formation, amidation, or reductive amination) without competing reaction at the carboxylate, while the carboxylate can be independently activated for amide or ester bond formation. This orthogonal reactivity profile is structurally unavailable in C-adamantyl-α-amino acid analogs where both reactive groups are located on the same α-carbon. The N-adamantyl configuration also avoids the α-carbon steric congestion that can compromise coupling yields with bulky adamantylalanine derivatives.

Blood-Brain Barrier Penetrant Building Blocks

Neuroscience drug discovery programs designing compound libraries with predicted CNS penetration should evaluate 3-(adamantan-1-ylamino)propanoic acid as a β-amino acid scaffold that balances the lipophilicity-enhancing adamantyl cage with the polarity-moderating carboxylate and secondary amine groups [4]. The adamantyl group provides a well-characterized hydrophobic substituent constant (π) derived from 31 adamantane-bearing compounds, enabling rational logP prediction, while the ionizable groups ensure aqueous solubility sufficient for in vitro assay compatibility. This physicochemical profile is consistent with the established precedent of CNS-active aminoadamantane drugs (amantadine, memantine), positioning the compound as a logical building block for brain-penetrant chemical probes where lipophilicity must be carefully tuned to avoid efflux transporter recognition while maintaining passive membrane permeability.

Application
Selection Property
Validation Focus
Photochemical library synthesis
β‑amino acid spacer enables post‑decarboxylation cyclization
Verify cyclization product profile under your sensitization conditions
Metabolically stable peptidomimetics
β‑backbone protease resistance (class‑level)
Assess stability in relevant serum or cellular matrix
Orthogonal conjugate assembly
Chemically distinct N‑adamantyl amine and carboxylate handles
Confirm sequential derivatization efficiency and purity
CNS penetrant probe design
Balanced lipophilicity from adamantyl cage + ionizable groups
Evaluate permeability and efflux ratio in predictive cell models
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